molecular formula C13H8ClFO B1645323 4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde CAS No. 223575-82-4

4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde

Cat. No.: B1645323
CAS No.: 223575-82-4
M. Wt: 234.65 g/mol
InChI Key: KWNKSAXMTKXQHL-UHFFFAOYSA-N
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Description

4'-Chloro-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde is a useful research compound. Its molecular formula is C13H8ClFO and its molecular weight is 234.65 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Arylthiophene-2-carbaldehydes, synthesized via Suzuki-Miyaura reactions, have shown promising antibacterial, antiurease, and nitric oxide scavenging capabilities. For instance, a specific derivative demonstrated excellent antibacterial activity against Pseudomonas aeruginosa and was identified as an outstanding NO scavenger (Ali et al., 2013).

Fluorogenic Reagents for Labeling

The development of stable diazoalkanes as fluorogenic reagents for introducing fluorophores into acidic substances has been explored. These compounds, particularly those with 7-substituents, have been used successfully in labeling carboxylic acids, indicating their utility in biochemical and chemical studies (Ito & Maruyama, 1983).

Chemical Sensing and Molecular Probes

A novel fluorescence probe developed for homocysteine detection exemplifies the application of biphenyl carbaldehydes in the design of sensors. This probe, with intramolecular charge transfer and aggregation-induced emission enhancement characteristics, demonstrated high selectivity and sensitivity toward homocysteine, underscoring its potential for biological system research (Chu et al., 2019).

Antimicrobial Agents

Compounds derived from 4-Chloro-3-coumarin aldehyde, synthesized through reactions with different anilines, were evaluated for antimicrobial activity. One compound showed significant activity against both gram-positive and gram-negative bacteria and fungi, highlighting the therapeutic potential of these derivatives (Bairagi et al., 2009).

Optical and Electronic Materials

Research into the synthesis and properties of new fluorescent dyes containing conformationally restrained chromophores, such as pyrazolylpyrene, has indicated bright fluorescence and potential applications in sensing acidic environments due to the probes' behavior as weak bases and their emission spectrum changes upon protonation (Wrona-Piotrowicz et al., 2022).

Mechanism of Action

The mechanism of action for 4’-Chloro-3’-fluoro[1,1’-biphenyl]-2-carbaldehyde is not explicitly mentioned in the available resources .

Properties

IUPAC Name

2-(4-chloro-3-fluorophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO/c14-12-6-5-9(7-13(12)15)11-4-2-1-3-10(11)8-16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNKSAXMTKXQHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC(=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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